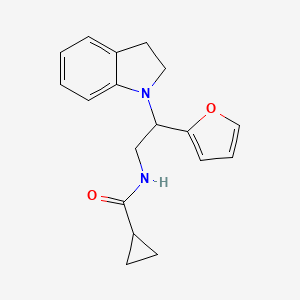

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(14-7-8-14)19-12-16(17-6-3-11-22-17)20-10-9-13-4-1-2-5-15(13)20/h1-6,11,14,16H,7-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXDYFGWKZCKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane moiety linked to an indole derivative and a furan ring, which contribute to its unique biological profile. The molecular formula is , and its IUPAC name is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-cyclopropanecarboxamide.

The mechanism of action for this compound primarily involves interaction with specific biological targets such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in disease processes.

Antibacterial Activity

Research indicates that derivatives of furan and indole structures possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. A study reported that certain spirooxindole derivatives exhibited potent antibacterial effects comparable to standard antibiotics like Ciprofloxacin, with minimum inhibitory concentrations (MICs) as low as 0.49 µM against Staphylococcus pneumoniae and Bacillus subtilis .

Anticancer Activity

The anticancer potential of compounds containing indole and furan moieties has been well-documented. For example, research on related compounds has shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies highlighted the ability of these compounds to target cancer cell lines effectively, leading to a decrease in viability and increased apoptosis .

Enzyme Inhibition

Enzyme inhibition studies have identified potential applications in treating diseases such as COVID-19. Similar compounds have been reported as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing IC50 values in the low micromolar range (e.g., 1.57 µM) . This suggests that this compound may also exhibit similar inhibitory effects, warranting further investigation.

Case Study 1: Antibacterial Efficacy

A series of synthesized spirooxindole derivatives were evaluated for their antibacterial properties against various pathogens. The results indicated that certain derivatives showed remarkable activity against Gram-positive bacteria with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Properties

In a study assessing the anticancer activities of indole-furan hybrids, several compounds demonstrated significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanisms involved were attributed to the induction of apoptosis and inhibition of tumor growth in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide and its analogs:

Structural and Functional Insights

Heterocyclic Substitutions :

- The indolin-1-yl group in the target compound introduces a secondary amine, enabling hydrogen bonding and π-π stacking interactions, which may enhance binding to biological targets compared to sulfur-containing analogs like thiomorpholine .

- Naphthofuran-substituted analogs (e.g., compound 15b) exhibit higher melting points (160–162°C vs. ~64°C for acetamide derivatives), suggesting enhanced crystallinity due to extended aromatic systems .

Linker Flexibility :

- Ethyl linkers (as in the target compound and 15b) provide moderate conformational flexibility, whereas methyl or rigid aromatic linkers (e.g., in patent compounds from ) may restrict binding modes.

Pharmacological Potential: Compounds with indole/furan motifs (e.g., and ) are frequently explored for CNS disorders due to their ability to cross the blood-brain barrier. The target compound’s indoline moiety may confer similar advantages . Thiomorpholine analogs () could offer improved solubility but may lack the indoline’s hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.